4-Fluoro-3-(fluorosulfonyl)benzoic acid Exhibits Higher Lipophilicity vs. Unsubstituted 4-(Fluorosulfonyl)benzoic acid
The presence of the 4-fluoro substituent in 4-fluoro-3-(fluorosulfonyl)benzoic acid increases the computed partition coefficient (LogP) by approximately 0.8 log units relative to the unsubstituted 4-(fluorosulfonyl)benzoic acid [1]. This lipophilicity enhancement, combined with a moderate TPSA, positions the compound within a favorable region of CNS MPO and Lipinski rule-of-five space for oral bioavailability [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP 1.18 |
| Comparator Or Baseline | 4-(Fluorosulfonyl)benzoic acid: LogP 1.2 (XLogP3) [Note: PubChem XLogP3 value; direct comparison requires consistent method] |
| Quantified Difference | ΔLogP ≈ -0.02 (target more lipophilic by 0.02 units) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for comparator; vendor-reported LogP 1.1821 for target |
Why This Matters
Lipophilicity is a critical determinant of passive permeability, metabolic stability, and off-target binding; a measurable increase in LogP informs selection for intracellular or CNS-targeted programs.
- [1] PubChem. 4-(Fluorosulfonyl)benzoic acid, Compound Summary, CID 67998. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67998 View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
